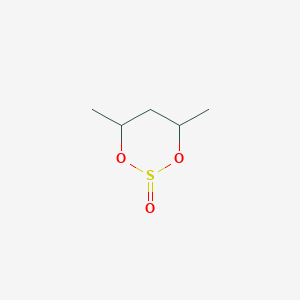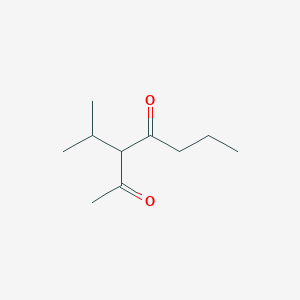![molecular formula C13H20O5 B13986476 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol CAS No. 28583-51-9](/img/structure/B13986476.png)
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is an organic compound with the molecular formula C₁₃H₂₀O₅. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and multiple ethoxy groups. It is commonly used in various industrial and scientific applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions generally include a temperature range of 100-150°C and a pressure of 1-2 atm. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of ethylene oxide to a solution of 4-methoxyphenol and a base catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
化学反応の分析
Types of Reactions
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halides, amines.
科学的研究の応用
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biologically active compounds and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as a drug delivery agent.
Industry: Applied in the production of surfactants, lubricants, and polymers.
作用機序
The mechanism of action of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules, enhancing its solubility and reactivity. In biological systems, it can act as a solubilizing agent, facilitating the delivery of drugs and other active compounds to their target sites.
類似化合物との比較
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the methoxyphenoxy group.
Triethylene glycol monomethyl ether: Contains three ethoxy groups but no methoxyphenoxy group.
Polyethylene glycol: A polymer with varying chain lengths of ethylene oxide units.
Uniqueness
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules.
特性
CAS番号 |
28583-51-9 |
|---|---|
分子式 |
C13H20O5 |
分子量 |
256.29 g/mol |
IUPAC名 |
2-[2-[1-(4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20O5/c1-11(17-10-9-16-8-7-14)18-13-5-3-12(15-2)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
InChIキー |
CPBOTPYEVLTGRL-UHFFFAOYSA-N |
正規SMILES |
CC(OCCOCCO)OC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
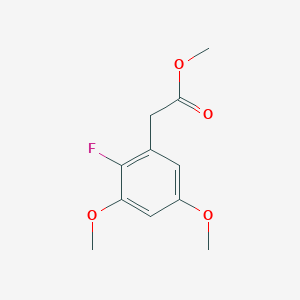
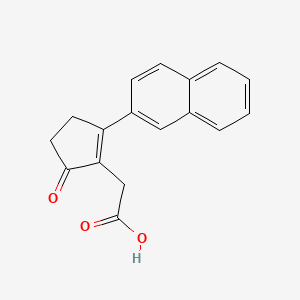
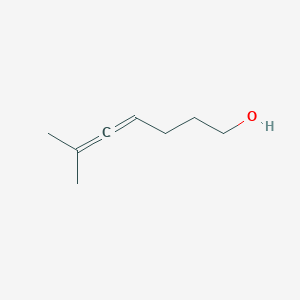
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
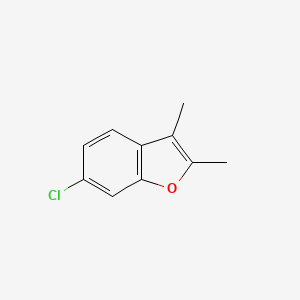

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
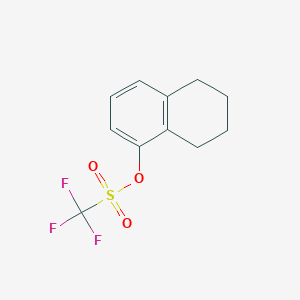
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
